13,14-Dihydroretinoic acid

Description

Historical Perspectives on Discovery and Elucidation of Endogenous Status

The story of 13,14-dihydroretinoic acid begins with the identification of its metabolic precursor, all-trans-13,14-dihydroretinol (B17957). This novel metabolite was first identified as a product of the enzyme retinol (B82714) saturase (RetSat), which catalyzes the saturation of the C13-C14 double bond of all-trans-retinol. nih.govnih.govnih.gov The enzyme itself was found to be expressed in various tissues, with the highest concentrations in the liver, kidney, and intestine, and its product, all-trans-13,14-dihydroretinol, was detected in tissues of animals on a normal diet, confirming its status as a naturally occurring retinoid. nih.gov

Subsequent research demonstrated that the metabolic pathway for 13,14-dihydroretinoids mirrors that of the classical retinoids. The same enzymes responsible for the oxidation of retinol to retinoic acid were found to also act on all-trans-13,14-dihydroretinol, leading to the synthesis of all-trans-13,14-dihydroretinoic acid. nih.govresearchgate.netnih.gov The endogenous presence of all-trans-13,14-dihydroretinoic acid was confirmed in vivo in mice, solidifying its status as a naturally occurring retinoid. nih.govresearchgate.netnih.gov

A pivotal moment in the history of dihydroretinoids came with the identification of 9-cis-13,14-dihydroretinoic acid (9CDHRA) as a potent endogenous ligand for the retinoid X receptor (RXR). plos.orgnih.gov This discovery was particularly significant because, while synthetic RXR ligands were well-known, a definitive endogenous ligand had remained elusive. plos.orgnih.govexlibrisgroup.com The identification of 9CDHRA in mouse serum, liver, and brain at physiologically relevant concentrations provided strong evidence for its role as a key signaling molecule. plos.orgnih.gov The levels of 9CDHRA were found to be significantly reduced in mice lacking cellular retinol binding protein 1 (Rbp1), further linking it to established retinoid metabolic pathways. plos.orgnih.gov

The discovery of these dihydroretinoids, including various isomers and related metabolites like 9-cis-4-oxo-13,14-dihydroretinoic acid, has opened new avenues of research into the diverse biological roles of vitamin A derivatives. nih.govresearchgate.netcore.ac.uk

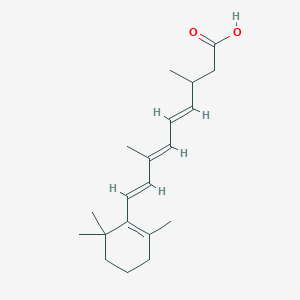

Nomenclature and Structural Context within the Retinoid Superfamily

This compound belongs to the retinoid superfamily, a class of compounds structurally related to vitamin A. The core structure of retinoids consists of a β-ionone ring, a polyene side chain, and a polar terminus. The defining feature of this compound is the saturation of the double bond between carbons 13 and 14 in the polyene chain. plos.orgnih.gov This structural modification distinguishes it from the more well-known retinoic acids, such as all-trans-retinoic acid and 9-cis-retinoic acid, which possess a fully conjugated system of double bonds.

The nomenclature of this compound specifies the stereochemistry of the molecule. The "all-trans" and "9-cis" designations refer to the configuration of the double bonds in the polyene chain. For instance, all-trans-13,14-dihydroretinoic acid maintains a trans configuration at its remaining double bonds, while 9-cis-13,14-dihydroretinoic acid has a cis configuration at the C9-C10 double bond. plos.orgnih.gov

The IUPAC name for 9-cis-13,14-dihydroretinoic acid is (3R,7R)-3,7-dimethyl-9-[(1S,6S)-2,2,6-trimethylcyclohex-3-en-1-yl]nonanoic acid. nih.gov

Table of Key Retinoid Structures

| Compound Name | Key Structural Feature |

|---|---|

| all-trans-Retinoic Acid | Fully conjugated polyene chain, all trans double bonds |

| 9-cis-Retinoic Acid | Fully conjugated polyene chain, cis double bond at C9-C10 |

| all-trans-13,14-Dihydroretinoic Acid | Saturated C13-C14 bond, all trans remaining double bonds |

| 9-cis-13,14-Dihydroretinoic Acid | Saturated C13-C14 bond, cis double bond at C9-C10 |

Significance of this compound in Retinoid Biology Research

The discovery of this compound and its derivatives has had a profound impact on retinoid biology research, primarily by identifying the first conclusively proven endogenous ligand for the retinoid X receptor (RXR). plos.orgnih.govexlibrisgroup.comnih.govoup.com RXRs are critical nuclear receptors that form heterodimers with a variety of other nuclear receptors, thereby controlling a vast array of physiological processes. plos.orgexlibrisgroup.com The identification of 9-cis-13,14-dihydroretinoic acid (9CDHRA) as an endogenous RXR agonist has filled a significant gap in our understanding of nuclear receptor signaling. plos.orgnih.govnih.govoup.com

Research has shown that 9CDHRA binds to and transactivates RXRs at physiologically relevant concentrations, influencing gene expression. plos.orgnih.gov In contrast, all-trans-13,14-dihydroretinoic acid primarily activates retinoic acid receptor (RAR)/RXR heterodimers and does not activate RXR homodimers. nih.govresearchgate.net This differential activity highlights the nuanced roles of these dihydroretinoids in mediating retinoid signaling.

The physiological relevance of these findings is underscored by studies in mice. For example, mice lacking cellular retinol binding protein 1 (Rbp1-/-) exhibit memory deficits associated with compromised RXR signaling, and these deficits can be rescued by treatment with 9CDHRA. plos.orgnih.gov Furthermore, 9CDHRA has been shown to have protective effects in models of neurodegeneration, suggesting potential therapeutic applications. nih.gov

The existence of a distinct metabolic pathway leading to the synthesis of dihydroretinoids suggests that these molecules may have unique biological functions that are not simply redundant to those of classical retinoids. nih.govresearchgate.netebi.ac.uk The high endogenous levels of 9CDHRA found in mice further support its physiological importance. plos.orgnih.gov Ongoing research continues to explore the full spectrum of biological activities of this compound and its potential role in health and disease, with some researchers proposing that these compounds may represent a new class of vitamin A, termed vitamin A5. nih.govoup.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid |

InChI |

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+ |

InChI Key |

XTOYXKSKSDVOOD-CISKFWAASA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CC(=O)O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |

Synonyms |

13,14-dihydroretinoic acid 9-cis-DRA |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 13,14 Dihydroretinoic Acid

Enzymatic Formation from Retinol (B82714) Precursors and Other Retinoids

The synthesis of 13,14-dihydroretinoic acid begins with the enzymatic modification of retinol and other retinoid precursors. This multi-step process involves saturation of a specific double bond followed by oxidation.

The initial and key step in the biosynthesis of this compound is the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol (B17957). nih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme retinol saturase (RetSat), also known as all-trans-retinol 13,14-reductase. nih.govuniprot.orgwikipedia.org RetSat is a membrane-associated enzyme found in various tissues, with the highest expression levels observed in the liver, kidney, and intestine. nih.govnih.gov

The enzyme specifically targets the C13-C14 double bond of all-trans-retinol for saturation. nih.gov Studies have shown that mouse RetSat preferentially utilizes all-trans-retinol as its substrate and does not show activity towards its isomers such as 9-cis, 11-cis, or 13-cis-retinol. nih.govuniprot.org The product of this reaction, all-trans-13,14-dihydroretinol, has been detected in various tissues of animals on a normal diet, indicating that this is a naturally occurring metabolic pathway. nih.gov Interestingly, research on zebrafish has identified a RetSat homologue (zRetSat A) with broader specificity, capable of saturating either the 13–14 or the 7–8 double bond of all-trans-retinol. nih.govdrugbank.comacs.org

| Enzyme | Substrate | Product | Key Findings |

| Retinol Saturase (RetSat) | all-trans-Retinol | all-trans-13,14-Dihydroretinol | Catalyzes the stereospecific saturation of the C13-C14 double bond. nih.gov Mouse RetSat is specific for the all-trans isomer. nih.gov The naturally occurring product is (13R)-all-trans-13,14-dihydroretinol. nih.gov |

Following its formation, all-trans-13,14-dihydroretinol undergoes a two-step oxidation process, analogous to the conversion of retinol to retinoic acid. nih.govoup.com The first step is the oxidation of all-trans-13,14-dihydroretinol to all-trans-13,14-dihydroretinal. This reaction is carried out by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs). nih.govnih.gov

The resulting aldehyde, all-trans-13,14-dihydroretinal, is then irreversibly oxidized to all-trans-13,14-dihydroretinoic acid. nih.gov This final step is catalyzed by retinal dehydrogenases (RALDHs), including RALDH types 1, 2, and 3. nih.govnih.gov These are the same enzymes responsible for the synthesis of all-trans-retinoic acid from all-trans-retinal, highlighting the parallel nature of these metabolic pathways. nih.govnih.gov

| Enzyme Family | Specific Enzymes | Reaction Catalyzed |

| Alcohol Dehydrogenases (ADHs) / Short-Chain Dehydrogenases (SDRs) | e.g., ADH4 | all-trans-13,14-Dihydroretinol → all-trans-13,14-Dihydroretinal |

| Retinal Dehydrogenases (RALDHs) | RALDH1, RALDH2, RALDH3 | all-trans-13,14-Dihydroretinal → all-trans-13,14-Dihydroretinoic Acid |

While the primary pathway involves all-trans isomers, the existence and formation of other isomers, such as 9-cis-13,14-dihydroretinoic acid, have been reported. researchgate.netplos.org The conversion of 9-cis-retinoic acid to 9-cis-13,14-dihydroretinoic acid has been described in rats. nih.govresearchgate.net Furthermore, 9-cis-4-oxo-13,14-dihydroretinoic acid has been identified as a major metabolite in the liver of mice supplemented with retinyl palmitate. nih.govresearchgate.net The precise enzymatic mechanisms governing the isomerization of dihydroretinoids are still under investigation, but it is plausible that some of the same isomerases involved in the metabolism of other retinoids may play a role. oup.comresearchgate.net The identification of 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for the retinoid X receptor (RXR) in mice underscores the physiological importance of these isomerization pathways. oup.comresearchgate.netplos.org

Metabolic Fates and Degradation of this compound

Similar to other bioactive retinoids, the levels of this compound are tightly regulated through metabolic degradation to prevent excessive activity.

The primary route for the catabolism of this compound is through oxidative metabolism, a process largely mediated by cytochrome P450 enzymes (CYPs). nih.gov Specifically, the CYP26 family of enzymes, which are well-known for their role in the degradation of all-trans-retinoic acid, are also involved in the oxidation of all-trans-13,14-dihydroretinoic acid. nih.govnih.govacs.org

CYP26A1, CYP26B1, and CYP26C1 can hydroxylate all-trans-13,14-dihydroretinoic acid, leading to the formation of more polar metabolites that are easier to excrete from the body. nih.govnih.gov For instance, all-trans-4-oxo-13,14-dihydroretinoic acid has been identified as a product of this oxidative pathway. nih.gov The involvement of the same catabolic enzymes for both all-trans-retinoic acid and its dihydro-derivative suggests a coordinated regulatory mechanism for controlling the levels of these signaling molecules. nih.gov

| Enzyme Family | Specific Enzymes | Function |

| Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | Oxidation of all-trans-13,14-dihydroretinoic acid to more polar metabolites (e.g., all-trans-4-oxo-13,14-dihydroretinoic acid) for elimination. nih.govnih.gov |

Tissue-Specific Localization and Regulation of Metabolizing Enzymes in Model Organisms

The biosynthesis and biotransformation of this compound are intricately linked to the tissue-specific expression and regulation of a suite of enzymes that also participate in the metabolism of its parent compound, all-trans-retinol. nih.govnih.govresearchgate.net The localization and activity of these enzymes are critical in determining the concentration and potential biological effects of this compound in various tissues. google.comnih.gov

The initial and key step in the formation of 13,14-dihydroretinoids is the saturation of the C13-C14 double bond of all-trans-retinol, a reaction catalyzed by retinol saturase (RetSat). nih.govresearchgate.netnews-medical.net In mice, RetSat is a membrane-associated enzyme found in numerous tissues, with the highest expression levels observed in the liver, kidney, and intestine. nih.govgoogle.com The product of this reaction, all-trans-13,14-dihydroretinol, has been detected in several tissues of animals on a standard diet, indicating its physiological relevance. google.com

Subsequent enzymatic conversions leading to the formation of this compound mirror the established pathways of all-trans-retinoic acid synthesis. nih.govnih.govresearchgate.net These steps involve the oxidation of all-trans-13,14-dihydroretinol to all-trans-13,14-dihydroretinal, followed by the irreversible oxidation to all-trans-13,14-dihydroretinoic acid. nih.gov

Several enzyme families are implicated in these oxidative processes:

Alcohol Dehydrogenases (ADHs) and Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes, including members of the ADH and SDR families, are responsible for the reversible conversion of retinol and its dihydro-derivative to their corresponding aldehydes. nih.govnews-medical.net For instance, Dehydrogenase/reductase superfamily member 3 (DHRS3), also known as retinal-specific SDR1, is an NADPH-dependent retinaldehyde reductase expressed in various embryonic and adult tissues. nih.gov Its expression is notably upregulated by all-trans-retinoic acid. nih.gov

Retinal Dehydrogenases (RALDHs): The irreversible oxidation of retinaldehyde and its dihydro-counterpart to their respective retinoic acids is carried out by retinal dehydrogenases (RALDHs), specifically RALDH types 1-4. nih.govnews-medical.net

Cytochrome P450 Enzymes (CYP26): The catabolism of both all-trans-retinoic acid and all-trans-13,14-dihydroretinoic acid is primarily handled by the cytochrome P450 enzymes CYP26A1, CYP26B1, and CYP26C1. nih.govnews-medical.net These enzymes hydroxylate the retinoic acid molecules, marking them for further degradation. nih.govcore.ac.uk In zebrafish, for example, the expression of the retinoic acid-metabolizing enzyme, Cyp26A1, is strongly induced by exogenous all-trans-retinol and all-trans-13,14-dihydroretinol. ebi.ac.ukacs.org

The tissue distribution of these enzymes dictates the local capacity for this compound synthesis and degradation. For instance, the high levels of RetSat in the liver, kidney, and intestine suggest these are primary sites for the initial step of dihydroretinoid synthesis. nih.govgoogle.com Further metabolism is then governed by the presence of ADHs/SDRs, RALDHs, and CYP26 enzymes in those and other tissues.

The regulation of these metabolizing enzymes is complex and involves feedback mechanisms. For example, the expression of DHRS3 is induced by all-trans-retinoic acid, suggesting a feedback loop to control the levels of retinaldehyde available for conversion to retinoic acid. nih.gov Similarly, the induction of CYP26A1 by retinoids serves to increase their catabolism and maintain homeostasis. nih.govebi.ac.ukacs.org

Research in various model organisms has provided insights into the tissue-specific expression and regulation of these enzymes. In mice, the absence of cellular retinol binding protein (Rbp1) leads to reduced levels of 9-cis-13,14-dihydroretinoic acid in the serum, liver, and brain, highlighting the role of binding proteins in the metabolic pathway. plos.orgnih.gov Studies in zebrafish have identified two homologs of RetSat, with zRetSat A being expressed in the liver and intestine of hatchlings and adults, and zRetSat B in the same tissues but at earlier developmental stages. ebi.ac.ukacs.org This suggests developmental regulation of dihydroretinoid synthesis.

Furthermore, studies in rats have shown that exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can disrupt retinoid metabolism, affecting the levels of 9-cis-4-oxo-13,14-dihydro-retinoic acid in the liver and plasma. oup.com This indicates that environmental factors can influence the pathways leading to dihydroretinoic acid metabolites.

The table below summarizes the key enzymes involved in the metabolism of this compound and their tissue localization in model organisms based on available research.

| Enzyme | Function | Tissue Localization (Model Organism) | Regulation |

| Retinol Saturase (RetSat) | Converts all-trans-retinol to all-trans-13,14-dihydroretinol | High levels in liver, kidney, intestine (Mouse). nih.govgoogle.com Liver and intestine (Zebrafish). ebi.ac.ukacs.org | Expression in liver and adipose tissue is controlled by PPARα and PPARγ, respectively (Mouse). nih.gov |

| Alcohol Dehydrogenases (ADHs) / Short-Chain Dehydrogenase/Reductases (SDRs) | Reversible oxidation of all-trans-13,14-dihydroretinol to all-trans-13,14-dihydroretinal | Various tissues. nih.govnews-medical.net | - |

| Dehydrogenase/reductase superfamily member 3 (DHRS3) | Reduces retinaldehyde to retinol | Embryonic and adult tissues (Mouse). nih.gov | Upregulated by all-trans-retinoic acid. nih.gov |

| Retinal Dehydrogenases (RALDHs) 1-4 | Irreversible oxidation of all-trans-13,14-dihydroretinal to all-trans-13,14-dihydroretinoic acid | Various tissues. nih.govnews-medical.net | - |

| Cytochrome P450 26A1 (CYP26A1) | Catabolism of all-trans-13,14-dihydroretinoic acid | Liver, other tissues. nih.govcore.ac.uk | Induced by all-trans-retinol and all-trans-13,14-dihydroretinol (Zebrafish). ebi.ac.ukacs.org |

| Cytochrome P450 26B1 (CYP26B1) | Catabolism of all-trans-13,14-dihydroretinoic acid | Various tissues. nih.govnews-medical.net | - |

| Cytochrome P450 26C1 (CYP26C1) | Catabolism of all-trans-13,14-dihydroretinoic acid | Various tissues. nih.govnews-medical.net | - |

Molecular Mechanisms of Action and Nuclear Receptor Interactions

Ligand-Receptor Binding Affinities and Activation Profiles

The interaction of 13,14-dihydroretinoic acid with nuclear receptors is characterized by specific binding affinities and activation profiles that distinguish its isomers and dictate their physiological roles.

Interaction with Retinoid X Receptors (RXRs)

Recent research has identified 9-cis-13,14-dihydroretinoic acid (9-cis-DHRA) as a novel endogenous ligand for Retinoid X Receptors (RXRs) in mice. plos.orgnih.gov This discovery is significant as, for a long time, the identity of the physiological ligand for RXRs remained inconclusive. plos.orgnih.gov While synthetic RXR ligands have been developed for therapeutic purposes, the search for a true endogenous agonist has been ongoing. plos.org

Studies have shown that 9-cis-DHRA binds to and transactivates RXRs at physiologically relevant concentrations. plos.org Its activity is comparable to that of synthetic RXR ligands. plos.org For instance, in cultured human dendritic cells, 9-cis-DHRA demonstrates transcriptional activity similar to that of a synthetic RXR agonist. plos.org The presence of high endogenous levels of 9-cis-DHRA in mice further supports its physiological relevance as an RXR ligand. plos.org While 9-cis-retinoic acid was once considered a primary candidate, its low or undetectable levels in many mammalian tissues cast doubt on its role as a widespread endogenous RXR ligand. plos.org In contrast, 9-cis-DHRA has been proposed to best meet the criteria for an endogenous physiological ligand for RXRs. frontiersin.org

The activity of RXRs is influenced by compounds related to the naturally occurring 9-cis-13,14-dihydroretinoic acid. acs.org The unique L-shaped ligand-binding pocket of RXRs has facilitated the design of specific synthetic ligands. acs.org

Interaction with Retinoic Acid Receptors (RARs)

The all-trans isomer of this compound (at-DHRA) primarily interacts with Retinoic Acid Receptors (RARs). nih.govnih.gov Cell-based transactivation assays have revealed that dihydroretinoids exhibit a narrow transcriptional profile, mainly activating RARs. nih.govnih.gov

Although (R)-all-trans-13,14-dihydroretinoic acid shows potency comparable to all-trans-retinoic acid (atRA) in promoting the interaction between RARs and a coactivator peptide in vitro, its ability to activate RAR-controlled genes within cells is significantly lower. nih.govnih.govresearchgate.net This suggests that factors such as cellular delivery to the nucleus and the subsequent activation of RARs may favor atRA over its dihydro-analogs. nih.govnih.gov Despite this, at-DHRA is considered a medium-affinity endogenous RAR ligand. researchgate.net The natural product of the enzyme retinol (B82714) saturase (RetSat) is the (13R)-enantiomer of dihydroretinol, while the synthetic (13S)-enantiomer displays higher RAR agonist activity.

The metabolism of all-trans-retinol can lead to the formation of at-DHRA, which is a naturally occurring retinoid and a potential ligand for nuclear receptors. nih.gov

Regulation of Gene Transcription via Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs)

The binding of this compound isomers to their respective receptors initiates a cascade of events that culminates in the regulation of gene transcription. This process is mediated through specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs).

All-trans-DHRA can activate RAR/RXR heterodimers but not RXR homodimers in reporter cell assays. nih.gov This activation leads to the control of genes containing RARE sequences in their promoter regions. nih.gov RAREs are typically composed of direct repeats of the canonical sequence PuG(G/T)TCA. news-medical.net

Mechanisms of Heterodimerization (RAR/RXR) and Homodimerization (RXR/RXR)

Nuclear receptors, including RARs and RXRs, often function as dimers. RXRs are particularly notable for their ability to form heterodimers with a variety of other nuclear receptors, including RARs, and also to form homodimers (RXR/RXR). nih.govub.edu

The RAR/RXR heterodimer is a key functional unit in retinoid signaling. news-medical.net This heterodimer binds to RAREs to regulate gene expression. imrpress.com The binding of an agonist to RAR in the heterodimer typically overrides the effect of an RXR agonist, classifying the RAR/RXR heterodimer as "non-permissive". news-medical.netnih.gov This means that RXR ligands alone cannot activate this complex. nih.gov All-trans-DHRA has been shown to activate RAR/RXR heterodimers. nih.gov

In contrast, RXR homodimers can be activated by RXR-specific ligands and bind to RXREs, which often consist of direct repeats of the response element separated by a single nucleotide (DR1). nih.gov All-trans-DHRA does not activate RXR homodimers. nih.gov However, 9-cis-DHRA, as an RXR ligand, can activate permissive heterodimers, such as those formed with the liver X receptor (LXR) or peroxisome proliferator-activated receptor (PPAR). plos.orgnih.gov

Coregulator Recruitment and Chromatin Remodeling

The transcriptional activity of nuclear receptors is modulated by the recruitment of coregulator proteins—coactivators and corepressors. ub.edu In the absence of a ligand, the receptor-DNA complex is often associated with corepressors that inhibit gene expression. ub.eduwikipedia.org

Ligand binding, such as the binding of this compound to its receptor, induces a conformational change in the receptor's ligand-binding domain. imrpress.com This change leads to the dissociation of corepressors and the recruitment of coactivator complexes. ub.eduimrpress.com These coactivators, which can include histone acetyltransferases, then modify chromatin structure, making the DNA more accessible for transcription and promoting gene expression. mdpi.com The specific repertoire of coregulators present in a given cell type contributes to the cell-specific effects of retinoid signaling. mdpi.com

Cellular and Subcellular Effects of 13,14 Dihydroretinoic Acid in Research Models

Modulation of Cellular Differentiation and Development (In Vitro Studies)

13,14-Dihydroretinoic acid and its isomers have been shown to play a significant role in the differentiation and development of various cell types in laboratory settings. These effects are primarily mediated through their interaction with nuclear retinoid receptors.

Effects on Embryonal Carcinoma Cells and Stem Cell Differentiation

While direct studies on this compound's effect on embryonal carcinoma (EC) cells are limited, extensive research on its parent compound, all-trans-retinoic acid (atRA), provides a strong foundation for understanding its potential role. AtRA is a well-established inducer of differentiation in murine EC cell lines such as F9 and P19. nih.govbioscientifica.com F9 cells, for instance, differentiate into endodermal cells upon treatment with atRA. nih.govnih.gov Similarly, P19 cells can be induced to differentiate into neurons and glial cells in the presence of atRA. iarc.fr

The biological activity of retinoids is dependent on their ability to activate nuclear receptors. It has been demonstrated that a derivative, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, can activate retinoid-dependent gene transcription, indicating that dihydro-retinoids are biologically active molecules. nih.gov Furthermore, all-trans-13,14-dihydroretinoic acid has been shown to activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers. google.comnih.gov This suggests that this compound likely participates in the intricate signaling pathways that govern stem cell fate and differentiation.

In the context of human neural stem cells (hNSCs), exposure to all-trans and 9-cis retinoic acid has been shown to decrease the expression of neural stem cell markers in a concentration-dependent manner, promoting a shift towards glial cell fates over neural differentiation. nih.govnih.gov Given that 9-cis-13,14-dihydroretinoic acid is an endogenous RXR agonist, it is plausible that it also influences the differentiation pathways of stem cells. medchemexpress.com

Impact on Specific Cell Lineages (e.g., Dendritic Cells, Adipocytes)

The influence of this compound on the differentiation of specific cell lineages has been more directly observed in studies involving dendritic cells and adipocytes.

Dendritic Cells: The differentiation of human monocyte-derived dendritic cells is a well-characterized model for studying the activities of RXR ligands. nih.gov 9-cis-13,14-dihydroretinoic acid (9CDHRA) has been identified as an endogenous ligand for RXR and exhibits transcriptional activity in cultured human dendritic cells similar to that of synthetic RXR agonists. nih.gov This activation of RXR is crucial for the regulation of gene expression that drives the maturation and function of these important immune cells.

Adipocytes: The enzyme retinol (B82714) saturase (RetSat), which catalyzes the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol (B17957), the precursor of all-trans-13,14-dihydroretinoic acid, has been shown to be necessary for the differentiation of 3T3-L1 preadipocytes into adipocytes. researchgate.net This suggests that the production of dihydroretinoids is a critical step in adipogenesis.

Regulation of Cell Proliferation and Apoptosis (In Vitro Studies)

This compound and its related compounds have been demonstrated to influence cell proliferation and apoptosis, key processes in development and disease.

Studies have shown that 9-cis-retinoic acid can inhibit the proliferation of several cell lines in vitro and induce apoptosis. iarc.fr As a selective RXR agonist, 9-cis-13,14-dihydroretinoic acid is also considered a powerful inducer of apoptosis in cancer cells. nih.gov Research on a mouse model of glaucoma has shown that 9CDHRA treatment leads to a significant decrease in apoptotic retinal ganglion cells. nih.gov

In contrast, all-trans-13,14-dihydroretinoic acid is reported to be less potent than all-trans-retinoic acid in regulating cellular differentiation, proliferation, and apoptosis, which are crucial for suppressing tumor growth. aai.orgebi.ac.uk The binding of retinoids to their nuclear receptors can trigger a cascade of gene expression leading to cell cycle arrest or the initiation of apoptotic pathways. researchgate.net For instance, 9CDHRA has been shown to induce cell death through mechanisms that may involve the activation of endoplasmic reticulum stress. medchemexpress.com

Table 1: Effects of this compound and Related Compounds on Cell Proliferation and Apoptosis

| Compound | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| 9-cis-Retinoic acid | Various cancer cell lines | Inhibition of proliferation, induction of apoptosis | iarc.fr |

| 9-cis-13,14-Dihydroretinoic acid | Cancer cells | Induction of apoptosis | nih.gov |

| 9-cis-13,14-Dihydroretinoic acid | Mouse model of glaucoma | Decrease in apoptotic retinal ganglion cells | nih.gov |

| all-trans-13,14-Dihydroretinoic acid | General | Less potent than atRA in regulating proliferation and apoptosis | aai.orgebi.ac.uk |

| 9-cis-13,14-Dihydroretinoic acid | General | Induces cell death, potentially via ER stress | medchemexpress.com |

Influence on Cellular Metabolism and Oxidative Stress Responses

The metabolic effects of this compound are closely linked to the enzyme retinol saturase (RetSat). RetSat's activity is implicated in modulating lipid metabolism and the cellular response to oxidative stress. researchgate.netnih.gov

Studies have indicated that RetSat expression is associated with changes in the formation of reactive oxygen species (ROS). nih.gov For example, a deficiency in RetSat has been linked to alterations in adiposity and lipid composition. researchgate.net Furthermore, 9-cis-13,14-dihydroretinoic acid has been found to act on proteins related to endoplasmic reticulum (ER) stress, such as ATF-4, XBP-1, and CHOP. medchemexpress.com The activation of ER stress is a known cellular response to oxidative stress. In a mouse model of glaucoma, treatment with 9CDHRA reduced markers of ER stress. nih.gov This suggests a role for 9CDHRA in mitigating cellular stress pathways.

Effects on Organelle Function and Subcellular Localization

The primary mode of action for this compound at the subcellular level is through its function as a ligand for nuclear hormone receptors. Both all-trans-13,14-dihydroretinoic acid and its 9-cis isomer are known to bind to and activate retinoid receptors, which are predominantly located in the nucleus. google.comnih.govplos.org

Upon binding, these receptors form heterodimers (e.g., RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.net All-trans-13,14-dihydroretinoic acid can activate RAR/RXR heterodimers but not RXR homodimers in reporter cell assays. google.comnih.gov 9-cis-13,14-dihydroretinoic acid is a selective agonist for RXR. medchemexpress.com

The enzyme responsible for the synthesis of the precursor to this compound, RetSat, is a membrane-associated protein. google.com While RXRs are primarily nuclear receptors, non-nuclear localization has also been observed in certain cell types, suggesting potential for non-genomic signaling pathways. bioscientifica.com

Recent research has also highlighted the role of 9-cis-13,14-dihydroretinoic acid in mitigating endoplasmic reticulum (ER) stress. nih.govmedchemexpress.com In a glaucoma model, 9CDHRA treatment reduced ER stress markers, indicating a protective effect on this organelle's function under pathological conditions. nih.gov

Table 2: Subcellular Effects of this compound

| Effect | Target/Location | Mechanism | Reference |

|---|---|---|---|

| Gene Transcription Regulation | Nucleus | Ligand for RAR and RXR nuclear receptors, activating target gene expression. | google.comnih.govplos.org |

| Endoplasmic Reticulum Stress Modulation | Endoplasmic Reticulum | Reduces markers of ER stress. | nih.govmedchemexpress.com |

Physiological and Pathophysiological Roles in Pre Clinical and Model Systems

Developmental Biology in Non-Human Models (e.g., Mouse, Zebrafish, Chicken Embryo)

The study of 13,14-Dihydroretinoic acid in non-human model systems has revealed its involvement in crucial developmental processes. While much of the research on retinoid signaling has historically focused on all-trans-retinoic acid (atRA), emerging evidence highlights the unique and significant roles of its dihydro-metabolites.

Role in Pattern Formation and Organogenesis

Canonical retinoid signaling, primarily through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is fundamental for cellular differentiation and patterning during embryonic development. nih.govfrontiersin.org While all-trans-retinoic acid is a well-established ligand for RARs, 9-cis-13,14-dihydroretinoic acid has been identified as an endogenous ligand for RXRs in mice. nih.govfrontiersin.orgplos.orgnih.gov RXRs are obligate heterodimerization partners for several nuclear receptors, placing them at a central point in regulating gene expression for a multitude of developmental and physiological processes. plos.org

In mouse models, the disruption of retinoid signaling pathways leads to severe developmental defects. For instance, mouse embryos deficient in Raldh2, an enzyme crucial for retinoic acid synthesis, exhibit severe malformations and looping defects in the primitive heart. nih.gov While atRA is known to be essential for post-gastrulation morphogenesis and septation of the outflow tract of the heart, the specific contributions of this compound in these intricate processes are an area of active investigation. nih.gov The identification of 9-cis-13,14-dihydroretinoic acid as a natural RXR ligand suggests its participation in the complex signaling networks that govern organogenesis. plos.orgoup.com

Impact on Neural Development and Synaptic Function

Retinoid signaling is critically important for both the development of the nervous system and its function in adults, including processes like nerve regeneration and synaptic plasticity. nih.govfrontiersin.org This regulation occurs through both canonical (gene transcription) and non-canonical (rapid, non-genomic) signaling pathways. nih.govfrontiersin.org

The identification of 9-cis-13,14-dihydroretinoic acid as an endogenous RXR ligand in mice has significant implications for understanding neural function. nih.govfrontiersin.orgplos.orgnih.gov Research has shown that mice lacking cellular retinol (B82714) binding protein (Rbp1-/-), which exhibit reduced levels of 9-cis-13,14-dihydroretinoic acid, display memory deficits. plos.orgnih.gov This phenotype can be rescued by treatment with a synthetic RXR ligand, strongly suggesting that compromised RXR signaling due to a lack of its endogenous ligand is responsible for the observed memory impairment. plos.orgnih.gov

At the cellular level, retinoids are involved in neurite outgrowth and the modulation of synaptic transmission. nih.govfrontiersin.org Non-canonical retinoid signaling can exert rapid effects within dendrites and axons, influencing synaptic function. nih.govfrontiersin.org While much of this research has centered on atRA, the role of 9-cis-13,14-dihydroretinoic acid as an RXR ligand points to its involvement in RXR-mediated neural processes. springermedizin.de

Involvement in Homeostatic Processes in Animal Models (e.g., Liver, Immune System)

Beyond its developmental roles, this compound is implicated in maintaining homeostasis in various tissues and systems in animal models, including the immune system and metabolic organs like the liver.

Immunomodulatory Effects and Macrophage Function

Vitamin A and its metabolites are known to play essential roles in immunity. researchgate.netnih.gov Retinoic acid, in its various forms, exerts significant immunomodulatory effects. nih.gov 9-cis-13,14-dihydroretinoic acid, as an endogenous RXR ligand, is positioned to influence immune responses through the regulation of RXR-heterodimer signaling pathways. plos.orgoup.com

In cultured human dendritic cells, 9-cis-13,14-dihydroretinoic acid has been shown to have transcriptional activity similar to synthetic RXR ligands. plos.orgnih.gov Dendritic cells are crucial antigen-presenting cells that orchestrate adaptive immune responses. In the gut-associated lymphoid tissue, dendritic cells synthesize retinoic acid to promote the differentiation of naïve T cells into regulatory T cells (Tregs), which are vital for maintaining immune tolerance and gut barrier integrity. nih.gov

Furthermore, retinoic acid treatment can modulate the polarization of macrophages, often shifting them from a pro-inflammatory to an anti-inflammatory phenotype, which is crucial for the resolution of inflammation and tissue repair. nih.gov Given that RXRs are key partners for nuclear receptors involved in inflammation, the presence of an endogenous RXR ligand like 9-cis-13,14-dihydroretinoic acid suggests its role in fine-tuning these immune processes. researchgate.netnih.gov

Liver Metabolism and Adipocyte Differentiation

The liver is a central organ for vitamin A metabolism and storage. google.com It is also where the synthesis of dihydroretinoids occurs. oup.com All-trans-13,14-dihydroretinoic acid was first identified in the liver of vitamin A-treated mice. oup.com This metabolite can activate RAR/RXR heterodimers, indicating its potential to influence gene expression related to liver function. researchgate.netnih.gov Dysregulated retinoic acid-mediated transcription has been linked to the development of liver disease in mouse models. nih.gov

In the context of adipose tissue, retinoids have a complex role in adipocyte differentiation. While high concentrations of atRA are known to inhibit adipogenesis, the discovery of retinol saturase (RetSat), the enzyme that produces 13,14-dihydroretinol, has added another layer to this regulation. mdpi.com RetSat is necessary for the differentiation of 3T3-L1 preadipocytes into adipocytes. mdpi.com The product of this pathway, all-trans-13,14-dihydroretinoic acid, is an RAR ligand, though with lower transactivation efficiency than atRA. mdpi.com Interestingly, RetSat expression is decreased in the adipose tissue of obese individuals, and knockout of RetSat in mice leads to increased adiposity, suggesting a role for the 13,14-dihydroretinoid pathway in maintaining metabolic homeostasis. mdpi.com

Research in Disease Models (Non-Human; e.g., Cancer Cell Lines)

The role of retinoids in cancer has been a subject of extensive research, primarily focusing on their ability to induce differentiation and apoptosis in cancer cells. news-medical.net While atRA has been used in the treatment of certain cancers like acute promyelocytic leukemia, the potential of its dihydro-metabolites is also being explored. news-medical.net

9-cis-13,14-dihydroretinoic acid, as an endogenous RXR ligand, has implications for cancers where RXR signaling is relevant. plos.orgoup.com RXRs form heterodimers with other nuclear receptors that are targets in cancer therapy. frontiersin.org For example, the use of bexarotene (B63655), a synthetic RXR ligand, has been investigated in acute myeloid leukemia (AML), where it can induce differentiation and apoptosis in AML cell lines. frontiersin.org The discovery of an endogenous RXR ligand raises questions about its role in the pathophysiology of such diseases and its potential as a therapeutic target. springermedizin.de

Advanced Synthetic Methodologies and Analog Development for Research

Stereoselective Total Synthesis of 13,14-Dihydroretinoic Acid and its Enantiomers

The precise three-dimensional structure of this compound is critical to its biological function, necessitating synthetic methods that can control the stereochemistry at the chiral C13 center and the geometry of the polyene chain's double bonds.

Recent advancements have led to efficient and highly stereoselective total syntheses of this compound isomers. One notable route for the synthesis of (R)-all-trans-13,14-dihydroretinoic acid utilizes an optimized E-selective Horner-Wadsworth-Emmons (HWE) olefination and a Ruthenium(II)-catalyzed intramolecular 7-endo-dig hydrosilylation as key steps. nih.govoup.com This approach is designed to meticulously control the configuration of the double bonds, which is essential for bioactivity, while also addressing the inherent sensitivity of the conjugated alkene system. oup.com

The synthesis begins with a commercially available enantiopure starting material, such as (R)-(+)-methylsuccinic acid, to establish the stereocenter that will become C13 in the final product. nih.gov The synthesis of the all-trans isomer's precursor, (R)-all-trans-13,14-dihydroretinol, was achieved through this pathway, which was then oxidized to the corresponding aldehyde and subsequently to the carboxylic acid to yield (R)-all-trans-13,14-dihydroretinoic acid. nih.govnih.gov

Alternative strategies have been developed for other isomers, such as 9-cis-13,14-dihydroretinoic acid. One such method is based on a palladium-catalyzed Csp²-Csp² Suzuki coupling. plos.org Another approach employs a Julia-Kocienski olefination to construct the polyene chain with the required Z-geometry at the C9 position. mdpi.com These varied synthetic strategies provide versatile access to different geometric isomers of the compound for research purposes.

| Step | Description | Key Reagents/Reaction | Purpose |

|---|---|---|---|

| 1 | Phosphonate (B1237965) Synthesis | (R)-(+)-methylsuccinic acid, LiAlH₄, TBDPS-Cl, Parikh–Doering oxidation, Corey-Fuchs homologation | To create the chiral phosphonate fragment required for the HWE reaction. nih.govnih.gov |

| 2 | HWE Olefination | Chiral phosphonate, β-ionone | To couple the side chain with the β-ionone ring, forming a trien-yne with high E-selectivity. nih.gov |

| 3 | Hydrosilylation | Ru(II) catalyst | To perform an intramolecular cyclization that sets up the dihydroretinol backbone. nih.govoup.com |

| 4 | Desilylation | TBAF | To yield (R)-all-trans-13,14-dihydroretinol. nih.gov |

| 5 | Oxidation | DMP (Dess-Martin periodinane), followed by Ag₂O | Stepwise oxidation of the alcohol to the aldehyde, then to the final carboxylic acid. nih.gov |

The existence of a chiral center at C13 means that this compound exists as two enantiomers, (R) and (S). Investigating the distinct biological activities of each enantiomer requires access to enantiomerically pure samples. Stereocontrolled synthesis is the key to achieving this.

For the all-trans isomer, the synthesis of the naturally occurring (R)-enantiomer has been accomplished by starting with (R)-(+)-methylsuccinic acid, ensuring the absolute configuration is set from the beginning of the synthetic sequence. nih.gov The corresponding (S)-enantiomer could be prepared analogously from (S)-(-)-methylsuccinic acid.

Similarly, the stereoselective synthesis of both (R)- and (S)-enantiomers of 9-cis-13,14-dihydroretinoic acid has been reported. plos.org These syntheses were crucial in identifying 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for the Retinoid X Receptor (RXR) in mice. plos.orggoogle.comnih.gov By preparing both enantiomers, researchers were able to probe the stereochemical requirements of the RXR binding pocket and confirm the biological relevance of this specific retinoid. plos.org The synthesis of these enantiopure compounds was achieved through strategies like the Suzuki coupling of an enantiopure trienyliodide with a boronic acid, followed by saponification. mdpi.comgoogle.com

Synthesis of Labeled Analogs and Photoaffinity Probes for Mechanistic Studies

To study the mechanism of action, transport, and metabolism of this compound, researchers require analogs containing isotopic labels or photoreactive groups. While specific syntheses for labeled this compound are not widely reported, established methods for labeling similar molecules like retinoic acid can be adapted. For instance, a tritium (B154650) (³H) or Carbon-14 (¹⁴C) label could potentially be introduced by modifying one of the synthetic intermediates. In a synthetic route involving a Grignard reaction to add a methyl group, using a labeled reagent like ³H₃CMgX or ¹⁴CH₃MgX would install the isotopic tag.

Photoaffinity probes are powerful tools for identifying the specific proteins that a ligand binds to within a complex biological sample. These probes are analogs of the ligand that contain a photoreactive group, such as a benzophenone (B1666685) or diazirine, and often a reporter tag like biotin (B1667282). wustl.edumdpi.com A strategy for designing a photoaffinity probe for this compound would involve:

Identifying a position on the molecule where modification is tolerated without losing binding affinity to its target receptor.

Synthetically attaching a photoreactive moiety at that position, often via a flexible linker.

Upon binding to its target protein, the probe is activated by UV light, causing the photoreactive group to form a covalent bond with the protein.

The protein can then be isolated and identified, for example, by using the biotin tag for affinity purification followed by mass spectrometry.

Rational Design and Synthesis of Receptor-Selective this compound Derivatives

The biological effects of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). A key aspect of retinoid research is the development of ligands that are selective for one receptor type or even a specific isotype (e.g., RARα, RARβ, RARγ).

The saturation of the C13-C14 double bond and the geometry of the C9-C10 double bond in this compound are primary determinants of its receptor selectivity. It has been shown that all-trans-13,14-dihydroretinoic acid is an RAR agonist, whereas 9-cis-13,14-dihydroretinoic acid is a selective RXR agonist. oup.comjohnshopkins.edumedchemexpress.com This intrinsic difference provides a foundational principle for the rational design of receptor-selective derivatives.

Further rational design can be guided by the crystal structures of the RAR and RXR ligand-binding domains. For example, the RARβ isotype has an extra cavity in its binding pocket compared to RARα and RARγ, which can accommodate bulkier ligands. nih.gov This knowledge could be used to design a this compound derivative with a bulky substituent strategically placed to enhance its selectivity for RARβ. The general structure-activity relationships for retinoids show that variations in the hydrophobic body, the linker, and the polar head group can all be used to control selectivity between RARs and RXRs. nih.gov By applying these principles, novel this compound derivatives can be synthesized to probe the distinct physiological roles of RAR- and RXR-mediated signaling pathways.

Analytical and Bioanalytical Methodologies in Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of 13,14-dihydroretinoic acid and its isomers in complex biological matrices such as plasma, serum, liver, and brain tissue. nih.govsciex.comgoogle.com This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry. sciex.com

Researchers have developed and validated LC-MS/MS protocols specifically for detecting dihydroretinoic acids. nih.gov For instance, the analysis of 9-cis-13,14-dihydroretinoic acid (9CDHRA) has been performed using specific mass-to-charge ratio (m/z) transitions, such as 303 -> 207 m/z, with collision energy settings comparable to those used for other retinoic acids. nih.gov This level of specificity is essential to distinguish this compound from other retinoid isomers that may be present in biological samples. sciex.comoup.com The use of a combined LC-MS/MS and UV analytical setup allows for both quantification and confirmation of the compound's identity by comparing its retention time and mass fragmentation pattern with that of a synthetic standard. google.com

| Parameter | Value/Setting | Source |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Application | Detection and Quantification of this compound | nih.gov |

| MS/MS Transition | 303 -> 207 m/z | nih.gov |

| Biological Matrices | Serum, Liver, Brain | nih.govgoogle.com |

| Confirmation | Co-elution with synthetic standard and DAD (Diode-Array Detection) | nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that enhances the accuracy and reproducibility of LC-MS/MS measurements. nist.govmdpi.com This approach involves the use of a stable, isotopically labeled version of the analyte as an internal standard. mdpi.comresearchgate.net For retinoid analysis, a stable isotope of a related compound, such as all-trans-retinoic acid, has been used as an internal standard to account for variations during sample preparation and analysis. researchgate.net The principle relies on adding a known amount of the heavy-isotope-labeled standard to the sample before processing. Since the labeled standard has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences the same losses during extraction and ionization suppression in the mass spectrometer. mdpi.comresearchgate.net By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard, a highly accurate quantification can be achieved, traceable to the International System of Units (SI). nist.govmdpi.com This methodology is critical for overcoming the matrix effects often encountered in complex biological samples. researchgate.net

Validating an analytical method is a critical step to ensure that the data generated is reliable, reproducible, and accurate. For the quantification of this compound, method validation focuses on several key parameters, including sensitivity, specificity, linearity, and precision. jetir.org

Sensitivity is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantitation (LOQ). The LOD is the smallest amount of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. jetir.org For retinoids, methods have been developed with LOQs in the low ng/mL range, which is necessary for measuring physiological concentrations. oup.comresearchgate.netthermofisher.com

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components, such as isomers or matrix interferences. jetir.org In the context of this compound, this is achieved through a combination of chromatographic separation of isomers and the use of highly selective MS/MS detection (Selective Reaction Monitoring, SRM). nih.govthermofisher.com Comparing both the retention time and the mass spectrum to a certified standard provides confidence in the identification. nih.govoup.com

Linearity and Precision: The method's response should be linear over the expected concentration range of the samples. This is typically evaluated by creating a calibration curve and ensuring the coefficient of determination (R²) is close to 1.0 (e.g., >0.98). thermofisher.com Precision is assessed by the relative standard deviation (RSD) of replicate measurements, with values typically under 5-8% being acceptable. researchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

| Specificity | Ability to measure analyte unequivocally in the presence of other components. | Chromatographic resolution; specific MS/MS transition. | oup.comjetir.org |

| Sensitivity (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Defined concentration (e.g., ng/mL or ng/g range). | researchgate.netjetir.org |

| Linearity (R²) | Proportionality of signal to analyte concentration. | R² > 0.98 | thermofisher.com |

| Precision (RSD) | Closeness of agreement between a series of measurements. | Within-day < 5%; Day-to-day < 8% | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or synthesized compounds. slideshare.netarkat-usa.org In the context of this compound research, NMR is crucial for confirming the identity and stereochemistry of synthetically prepared standards. nih.govgoogle.com Following a chemical synthesis, such as the stereoselective synthesis of (R)- and (S)-enantiomers of 9-cis-13,14-dihydroretinoic acid, NMR is used to verify that the target molecule has been successfully created. nih.gov Techniques like ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, while 2D NMR experiments (e.g., COSY, HMBC) reveal connectivity between atoms, confirming the exact arrangement and the configuration of the double bonds. slideshare.netarkat-usa.org This structural verification is a prerequisite for using the synthetic compound as a reliable standard in other analytical methods like LC-MS/MS. nih.gov

Advanced Spectroscopic Techniques for Ligand-Receptor Interaction Studies (e.g., Fluorescence Quenching)

To understand how this compound interacts with its protein targets, such as nuclear receptors, advanced spectroscopic techniques are employed. Fluorescence quenching is a widely used method to study the binding of a ligand to a protein and to determine its binding affinity. nih.govnih.gov This technique relies on the intrinsic fluorescence of tryptophan residues within the protein's ligand-binding domain (LBD). nih.gov When the ligand binds to the receptor, it can cause a decrease, or "quenching," of this natural fluorescence.

In a typical fluorescence quenching assay, the protein (e.g., the purified RXR LBD) is titrated with increasing concentrations of the ligand (e.g., 9-cis-13,14-dihydroretinoic acid). google.comnih.gov The change in fluorescence intensity is measured after each addition. By plotting the change in fluorescence against the ligand concentration, the dissociation constant (Kd), a measure of binding affinity, can be calculated. google.comnih.gov For example, this method was used to determine that R-9-cis-13,14-dihydroretinoic acid binds to the RXR LBD with a Kd value of 90 ± 20 nM, indicating a strong interaction. nih.govgoogle.com

| Ligand | Receptor | Technique | Measured Parameter | Value | Source |

| R-9-cis-13,14-dihydroretinoic acid | RXR LBD | Fluorescence Quenching | Dissociation Constant (Kd) | 90 ± 20 nM | nih.govgoogle.com |

| 9-cis-retinoic acid (9CRA) | RXR LBD | Fluorescence Quenching | Dissociation Constant (Kd) | 20 ± 10 nM | nih.gov |

Reporter Gene Assays and Cell-Based Systems for Activity Profiling

Reporter gene assays are fundamental cell-based systems used to determine the biological activity of a compound like this compound. nih.govnih.gov These assays measure the ability of a ligand to activate a specific nuclear receptor and initiate gene transcription. The system utilizes a genetically modified cell line that contains a "reporter" construct. This construct consists of a specific DNA sequence, known as a response element, linked to a gene that produces an easily measurable signal, such as luciferase (producing light) or β-galactosidase (lacZ). researchgate.netcore.ac.uk

For retinoid research, response elements like the Retinoic Acid Response Element (RARE) or the Retinoid X Response Element (RXRE) are used. researchgate.netcore.ac.uk When this compound is added to the cells, it can bind to its target receptor (e.g., RAR or RXR). The ligand-receptor complex then binds to the response element on the reporter construct, driving the expression of the reporter gene. The resulting signal (e.g., light output) is proportional to the transcriptional activity of the compound.

Studies have consistently used these systems to profile the activity of this compound. For example, it has been demonstrated that all-trans-13,14-dihydroretinoic acid can activate transcription through RAR/RXR heterodimers but not through RXR homodimers. nih.govresearchgate.netnih.gov Similarly, 9-cis-13,14-dihydroretinoic acid has been shown to bind and transactivate RXR. nih.govnih.gov These assays are crucial for screening potential ligands and characterizing their specific signaling pathways. nih.govnih.gov

| Compound | Assay System | Key Finding | Source |

| all-trans-13,14-dihydroretinoic acid | F9-RARE-lacZ reporter cells | Activates RAR/RXR heterodimers | researchgate.netnih.gov |

| all-trans-13,14-dihydroretinoic acid | Reporter cell assays | Does not activate RXR homodimers | nih.govresearchgate.netnih.gov |

| S-4-oxo-9-cis-13,14-dihydro-retinoic acid | Cell-based luciferase reporter systems (with RARE) | Activates transcription of RARE-containing genes | nih.govcore.ac.uk |

| 9-cis-13,14-dihydroretinoic acid | Various assays | Binds and transactivates RXR | nih.govnih.gov |

Interactions with Other Biological Pathways and Compounds in Research Contexts

Cross-Regulation with Other Nuclear Receptor Signaling Systems (e.g., PPAR, LXR)

13,14-Dihydroretinoic acid and its isomers are deeply integrated with the signaling networks of other nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This cross-regulation occurs at multiple levels, from ligand synthesis to shared transcriptional machinery.

The enzyme responsible for the synthesis of the precursor to all-trans-13,14-DHRA, retinol (B82714) saturase (RetSat), is itself regulated by PPARα in the liver and PPARγ in adipose tissue. nih.gov This places the production of 13,14-DHRA downstream of PPAR activation. Furthermore, the expression of RetSat is essential for PPARγ activation and the differentiation of fat cells (adipogenesis), although the exact mechanism is still under investigation. nih.gov

Retinoid X Receptors (RXRs) are obligate heterodimerization partners for numerous nuclear receptors, including PPARs and LXRs. nih.govwikipedia.org This means that RXR forms a functional complex with these receptors to regulate gene expression. The discovery of 9-cis-13,14-dihydroretinoic acid (9cDHRA) as an endogenous ligand for RXR highlights a critical point of intersection. nih.govplos.org Activation of RXR by 9cDHRA can influence the activity of its permissive heterodimer partners like LXR and PPAR. nih.govfrontiersin.orgfrontiersin.org For instance, in human dendritic cells, 9cDHRA was shown to regulate the transcriptional targets of LXR-RXR and PPAR-RXR permissive heterodimers, similar to synthetic RXR agonists. nih.gov This indicates that 13,14-DHRA isomers can modulate the signaling of these pathways, which are central to lipid metabolism, inflammation, and energy homeostasis. oup.comresearchgate.net

The interplay is complex, as RXR heterodimers can be activated by an RXR agonist, a partner nuclear receptor agonist, or both. frontiersin.org Therefore, the presence of 13,14-DHRA isomers can potentially fine-tune the cellular response to various metabolic signals.

Table 1: Interactions of this compound with PPAR and LXR Signaling

| Interacting System | Molecule | Interaction Type | Outcome | Reference |

|---|---|---|---|---|

| PPAR Signaling | all-trans-13,14-DHRA | Precursor Synthesis Regulation | RetSat, the enzyme for the precursor of all-trans-13,14-DHRA, is regulated by PPARα and PPARγ. | nih.gov |

| 9-cis-13,14-DHRA | Heterodimer Activation | As an RXR ligand, it can activate PPAR-RXR heterodimers. | nih.gov |

| LXR Signaling | 9-cis-13,14-DHRA | Heterodimer Activation | As an RXR ligand, it can activate LXR-RXR heterodimers. | nih.gov |

Synergistic or Antagonistic Effects with Other Retinoids and Vitamin A Metabolites

The biological effects of 13,14-DHRA are often considered in relation to other retinoids, particularly all-trans-retinoic acid (ATRA), the most potent natural ligand for Retinoic Acid Receptors (RARs).

All-trans-13,14-dihydroretinoic acid has been shown to be a selective and potent activator of RARs in vitro. mdpi.com However, its potency in cell-based assays is significantly lower than that of ATRA. nih.gov This discrepancy suggests that factors such as cellular uptake, transport to the nucleus, and binding to cellular retinoic acid-binding proteins (CRABP) may favor ATRA over its dihydro-metabolite. nih.govresearchgate.net Studies have shown that co-treatment with S-4-oxo-9-cis-13,14-dihydro-retinoic acid, a metabolite of 9cDHRA, and ATRA did not result in significant antagonistic or synergistic effects on RAR activation in P19 cells, though a slight increase in transcriptional activity was observed in Hepa-1 cells. core.ac.uk

On the other hand, the activation of RXR by its ligands can have synergistic effects when combined with RAR agonists. news-medical.net This is particularly relevant in the context of the RAR-RXR heterodimer, which is considered non-permissive, meaning it is not typically activated by an RXR ligand alone. nih.govnews-medical.net However, the presence of an RXR agonist can enhance the transcriptional activity induced by an RAR agonist. news-medical.net The synergy between ATRA and the synthetic RXR agonist bexarotene (B63655) in myelomonocytic leukemias illustrates this principle, suggesting that the combined activation of both components of the heterodimer can lead to a more robust biological response. haematologica.org Given that 9cDHRA is an endogenous RXR ligand, it is plausible that it could act synergistically with ATRA in certain contexts. nih.govhaematologica.org

Table 2: Comparative Effects of this compound and Other Retinoids

| Retinoid | Receptor Target | Effect | Notes | Reference |

|---|---|---|---|---|

| all-trans-13,14-DHRA | RAR | Agonist | Less potent than ATRA in cell-based assays. | nih.gov |

| 9-cis-13,14-DHRA | RXR | Agonist | Endogenous ligand for RXR. | nih.govplos.org |

| S-4-oxo-9-cis-13,14-DHRA | RAR | Weak Agonist | No significant synergistic or antagonistic effect with ATRA in some cell lines. | core.ac.uk |

Influence on Lipid Metabolism and Energy Homeostasis Pathways

The interactions of 13,14-DHRA with PPAR and LXR signaling pathways inherently link it to the regulation of lipid metabolism and energy homeostasis. nih.govnews-medical.net The expression of RetSat, the enzyme initiating the dihydroretinoid pathway, is notably influenced by metabolic state and is downregulated in obesity. mdpi.com RetSat deficiency has been shown to impair adipogenesis, the process of fat cell formation. ahajournals.org

The identification of 9cDHRA as an endogenous RXR ligand further solidifies this connection. nih.govplos.org RXR heterodimers, including those with PPAR and LXR, are crucial regulators of homeostatic lipid metabolism. oup.comresearchgate.net RXR ligands can modulate lipid and glucose metabolism, which has spurred the development of synthetic RXR agonists for metabolic diseases. plos.org For instance, RXR activation is involved in intracellular lipid homeostasis. frontiersin.org

Furthermore, the precursor of 13,14-DHRA, vitamin A, and its various metabolites are known to influence adipose tissue biology. mdpi.com The balance between RAR and PPARδ signaling, which can be influenced by different intracellular retinoid-binding proteins, directs the metabolic fate of retinoids and their impact on energy balance. ahajournals.org

Interactions with Other Bioactive Micronutrients and Xenobiotics

The biological pathways influenced by 13,14-DHRA are also subject to modulation by other dietary components and foreign compounds (xenobiotics).

Micronutrients such as vitamin A and polyunsaturated fatty acids are essential dietary components that can act as bioactive molecules, often through nuclear receptors. nih.govgoogle.com For example, docosahexaenoic acid (DHA), an omega-3 fatty acid, has been proposed as a potential endogenous RXR ligand, though its selectivity is debated as it can also activate PPARγ. news-medical.netgoogle.com The existence of multiple potential endogenous ligands for RXR, including 9cDHRA and certain fatty acids, suggests a complex interplay in the regulation of RXR-mediated pathways. haematologica.orgnih.gov

Xenobiotics can also interact with retinoid signaling pathways. RXRs are common heterodimerization partners for xenobiotic receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). amegroups.org The activation of these xenobiotic-responsive pathways can alter the balance and function of canonical retinoid pathways. amegroups.org Some environmental toxins have been found to possess RAR agonist activity, directly disrupting retinoid signaling. amegroups.org While direct interactions of xenobiotics with 13,14-DHRA have not been extensively studied, the potential for interference exists at the level of shared nuclear receptors and metabolic enzymes. For instance, microbial metabolites are a vast source of compounds that could potentially interact with xenobiotic receptors like RXR, although specific microbial ligands for RXR have not yet been described. nih.gov

Emerging Research Areas and Future Directions for 13,14 Dihydroretinoic Acid Studies

Systems Biology and Omics Approaches to Map Signaling Networks

The identification of 9-cis-13,14-dihydroretinoic acid (9CDHRA) as an endogenous ligand for the retinoid X receptor (RXR) has opened new avenues for understanding its role in cellular signaling. plos.orgnih.gov Systems biology and omics approaches are pivotal in mapping the extensive signaling networks modulated by this retinoid. Transcriptomic analyses, for instance, have been employed in human differentiating monocyte-derived dendritic cells to compare the gene expression changes induced by 9CDHRA and other RXR ligands. nih.gov These studies help to delineate the specific transcriptional programs regulated by 9CDHRA.

RXR's position as a central regulator in nuclear receptor signaling underscores the importance of these approaches. nih.gov RXRs form heterodimers with a variety of other nuclear receptors, including liver X receptors (LXRs), peroxisome proliferator-activated receptors (PPARs), the vitamin D receptor (VDR), and retinoic acid receptors (RARs). hogrefe.comfrontiersin.orgresearchgate.net The activation of these heterodimers by an RXR ligand like 9CDHRA can trigger a cascade of transcriptional events, influencing a wide range of physiological processes. hogrefe.comresearchgate.net "Omics" technologies, such as transcriptomics, proteomics, and metabolomics, are essential for capturing the global changes that occur upon 9CDHRA-mediated RXR activation and for constructing comprehensive signaling maps.

Application in Advanced In Vitro Models (e.g., Organoids, 3D Culture Systems)

Advanced in vitro models, particularly organoids and 3D culture systems, are becoming increasingly important for studying the biological effects of 13,14-dihydroretinoic acid in a more physiologically relevant context. sigmaaldrich.com Organoids, which are three-dimensional cell aggregates derived from stem cells or primary tissues, can self-organize and exhibit organ-specific functionality, providing a superior model compared to traditional 2D cell cultures. sigmaaldrich.com

For example, liver organoids containing both hepatocytes and hepatic stellate cells (HSCs) have been developed to model liver fibrosis. mdpi.com In these systems, the addition of the RXR ligand 9-cis-retinoic acid (a related compound) was shown to promote hepatocyte metabolism and HSC quiescence, highlighting the potential for using such models to investigate the effects of 9CDHRA on liver health and disease. mdpi.com Given that organoids can be generated for various tissues, including the intestine and lung, they offer a versatile platform to explore the tissue-specific roles of this compound and its signaling pathways. sigmaaldrich.com The ability to cryopreserve and expand organoids also makes them a stable and scalable system for long-term studies and potential drug screening applications. sigmaaldrich.com

Identification and Characterization of Novel Binding Partners and Non-Retinoid Receptor Targets

While 9-cis-13,14-dihydroretinoic acid is established as an endogenous ligand for RXR, research is ongoing to identify and characterize other potential binding partners and non-retinoid receptor targets. plos.orgresearchgate.net The activity of RXRs is influenced by a class of compounds related to 9-cis-13,14-dihydroretinoic acid. acs.org RXRs are known to form heterodimers with a wide array of nuclear receptors, and the binding of 9CDHRA can modulate the activity of these complexes. nih.govresearchgate.net

The all-trans isomer, all-trans-13,14-dihydroretinoic acid, has been shown to activate RAR/RXR heterodimers but not RXR homodimers in reporter cell assays. researchgate.netgoogle.com This suggests a degree of specificity in the interactions of dihydroretinoic acid isomers with different receptor complexes. Further research is needed to explore whether this compound or its metabolites interact with other, non-nuclear receptor proteins, which could reveal novel signaling pathways and biological functions.

Development of Innovative Research Tools and Chemical Probes

The development of innovative research tools and chemical probes is crucial for advancing our understanding of this compound's function. This includes the synthesis of stereochemically pure isomers of this compound and its precursors to allow for precise biological investigation. nih.gov The chemical synthesis of 9-cis-13,14-dihydroretinoic acid was a key step in confirming its identity and its role as an RXR ligand. plos.orgnih.gov

Furthermore, the creation of novel synthetic RXR ligands and antagonists provides valuable tools for probing the specific effects of RXR activation and inhibition in various biological systems. acs.orgacs.org For instance, biased ligands that selectively modulate the interaction of RXR with specific heterodimer partners are being developed to dissect the complex signaling networks. acs.org Fluorescently tagged analogues of retinoids are also being created to visualize their intracellular distribution and interaction with binding proteins. sci-hub.se These chemical probes, in conjunction with advanced analytical techniques like HPLC-MS/MS, are essential for accurately detecting and quantifying endogenous levels of this compound and its metabolites in tissues and cells. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics simulations are powerful tools for investigating the interactions of this compound with its protein targets at an atomic level. These in silico approaches can predict the binding modes of ligands within the ligand-binding pocket of receptors like RXR and RAR. frontiersin.orgsci-hub.se Such models can help to explain the structural basis for the binding affinity and specificity of different retinoid isomers.

Molecular dynamics simulations can also reveal conformational changes in the receptor that are induced by ligand binding, providing insights into the mechanisms of receptor activation and the recruitment of co-regulator proteins. acs.org For example, computational studies have been used to investigate how targeted modifications to a ligand scaffold can cause local disturbances in RXRα side-chains and repositioning of protein helices, ultimately affecting dimer formation and transcriptional activity. acs.org These computational methods are also being used to identify potentially deleterious single nucleotide polymorphisms (SNPs) in RXR genes that could affect ligand binding and receptor function. tandfonline.com

Elucidation of the "Vitamin A5/X" Concept and Nutritional Precursors in Model Systems

A significant area of emerging research is the elucidation of the "Vitamin A5/X" concept, which posits that 9-cis-13,14-dihydroretinoic acid is the active form of a new class of vitamin A. nih.govspringermedizin.deresearchgate.net This concept proposes that specific dietary precursors, distinct from classical vitamin A1 (retinol) and provitamin A1 (β-carotene), are required for the endogenous synthesis of 9CDHRA. nih.govresearchgate.net

Studies in mice and analyses of the human food chain have identified 9-cis-13,14-dihydroretinol (9CDHROL) and 9-cis-13,14-dihydro-β,β-carotene (9CDHBC) as direct nutritional precursors of 9CDHRA. nih.govresearchgate.net In contrast, all-trans-retinol and all-trans-β,β-carotene are considered to be, at best, weak and non-selective precursors. nih.govresearchgate.net The carotenoid 9-cis-β,β-carotene (9CBC), found in various vegetables, is proposed to be an indirect precursor. springermedizin.deresearchgate.net Further research in model systems is needed to fully understand the metabolic pathways involved in the conversion of these nutritional precursors to the active 9CDHRA and to establish the physiological importance and nutritional requirements of "Vitamin A5/X". hogrefe.comresearchgate.net

Q & A

Basic Research Questions

Q. How can 13,14-dihydroretinoic acid (DHRA) be reliably detected and quantified in biological samples?

- Methodology : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Samples should be extracted under dark/amber light to prevent photodegradation. For DHRA, use MS/MS transitions of 303 → 207 m/z with collision energy optimized for sensitivity. Include internal standards (e.g., deuterated DHRA) to correct for matrix effects .

- Experimental Design : Validate protocols using synthetic DHRA isomers (e.g., 9-cis and all-trans forms) to establish retention times and spectral profiles. Perform spike-and-recovery assays in serum/tissue homogenates to assess extraction efficiency .

Q. What is the biosynthetic pathway of DHRA from retinoic acid (RA)?

- Methodology : DHRA is synthesized via RetSat (Retinol Saturase), which catalyzes the saturation of the C13–C14 double bond in RA. Use RetSat-overexpressing cell lines (e.g., HEK293-RetSat) incubated with all-trans-RA. Monitor conversion via HPLC with UV detection at 290 nm .

- Data Interpretation : Distinguish DHRA isomers (e.g., 9-cis vs. all-trans) by comparing retention times to synthetic standards. Note that RetSat activity varies with substrate purity; verify RA isomer composition before assays .

Q. What role does DHRA play in vitamin A metabolism?

- Key Findings : DHRA is a downstream metabolite of RA, implicated in modulating retinoid signaling. Unlike RA, DHRA exhibits weak binding to retinoic acid receptors (RARs) but may act as a retinoid X receptor (RXR) ligand in vivo .

- Experimental Validation : Use transactivation assays with RXR-responsive reporter cell lines. Compare DHRA’s activity to canonical RXR ligands (e.g., 9-cis-RA) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on DHRA’s receptor activation potential?

- Contradiction Analysis : Some studies report DHRA as an RXR ligand , while others show negligible RAR/RXR activation .

- Methodological Adjustments :

- Assay Sensitivity : Use low-passage reporter cells (e.g., GAL4-RXR hybrid systems) to avoid receptor desensitization.

- Isomer Purity : Synthesize DHRA isomers (e.g., 9-cis vs. all-trans) with >98% purity via stereoselective methods .

- Concentration Range : Test DHRA at physiological concentrations (nM range) to avoid non-specific effects .

Q. What strategies optimize the stereoselective synthesis of DHRA isomers for functional studies?

- Synthetic Challenges : The 9-cis isomer is thermodynamically unstable and prone to isomerization.

- Solutions :

- Use chiral auxiliaries or asymmetric hydrogenation to control stereochemistry at C9 and C13/14.

- Purify intermediates via flash chromatography under inert atmospheres to prevent oxidation .

Q. How can endogenous DHRA levels be experimentally linked to specific physiological roles?

- Experimental Design :

- Knockout Models : Use RetSat-deficient mice to assess DHRA depletion effects on gene expression (e.g., RXR-target genes).

- Temporal Analysis : Collect tissue samples at consistent circadian phases (e.g., 9–10 hours post-feeding) to control for diurnal fluctuations in retinoid metabolism .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products